N-Fmoc-1,3-propanediamine hydrobromide

Melting point Salt form Thermal stability

Select N-Fmoc-1,3-propanediamine hydrobromide (CAS 352351-59-8) for reliable Fmoc/tBu SPPS workflows. The hydrobromide salt delivers enhanced storage stability at 2–8°C without inert atmosphere handling, a high melting point (121°C) ensuring accurate weighing during automated runs, and the optimal 3-carbon spacer balances rigidity with conformational freedom for bioconjugation. With ≥98% purity, this solid building block minimizes batch-to-batch variability in resin loading, fluorophore attachment, and payload coupling—directly improving peptide yield and purity compared to HCl analogs or shorter-chain linkers.

Molecular Formula C18H21BrN2O2
Molecular Weight 377.3 g/mol
CAS No. 352351-59-8
Cat. No. B1611703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-1,3-propanediamine hydrobromide
CAS352351-59-8
Molecular FormulaC18H21BrN2O2
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Br
InChIInChI=1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
InChIKeyOWAKRMILENXFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-1,3-Propanediamine Hydrobromide (CAS 352351-59-8): A Mono-Protected Diamine Building Block for Solid-Phase Peptide Synthesis


N-Fmoc-1,3-propanediamine hydrobromide (CAS 352351-59-8) is a mono-protected aliphatic diamine featuring a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and a protonated primary amine as the hydrobromide salt . With the molecular formula C18H21BrN2O2 and a molecular weight of 377.28 g/mol, this compound is supplied as a solid with a purity specification of ≥96.0% (AT) [1]. It is primarily utilized as a bifunctional building block in Fmoc/tBu solid-phase peptide synthesis (SPPS), where the Fmoc-protected amine enables stepwise chain elongation while the free amine (after neutralization) serves as a handle for further functionalization or resin attachment .

Why N-Fmoc-1,3-Propanediamine Hydrobromide Is Not Directly Interchangeable with Its Hydrochloride Salt or Shorter-Chain Analogs


Although N-Fmoc-1,3-propanediamine hydrochloride (CAS 210767-37-6) shares the same Fmoc-protected diamine core, substitution with the hydrobromide salt introduces measurable differences in solubility, melting point, and formulation stability that impact synthetic workflows . Similarly, shorter-chain analogs such as N-Fmoc-ethylenediamine hydrobromide (CAS 352351-55-4) offer different spacer lengths, altering the conformational flexibility and reactivity of downstream conjugates . Even among 1,3-propanediamine derivatives, the choice of salt form influences hygroscopicity and handling properties, making direct replacement without method revalidation a source of batch-to-batch variability . The following quantitative evidence guide documents the precise, measurable differences that justify product-specific selection.

Quantitative Differentiation Evidence: N-Fmoc-1,3-Propanediamine Hydrobromide vs. Key Comparators


Melting Point: Hydrobromide Salt vs. Hydrochloride Salt and Boc-Protected Analog

N-Fmoc-1,3-propanediamine hydrobromide exhibits a melting point of ~121 °C (decomposition), whereas the hydrochloride salt counterpart (CAS 210767-37-6) lacks a consistently reported melting point across vendor datasheets, suggesting lower thermal stability or variable crystalline properties . In contrast, the Boc-protected analog N-Boc-1,3-propanediamine (CAS 75178-96-0) melts at 21–22 °C and is a liquid or low-melting solid at room temperature, limiting its utility as a stable, weighable solid .

Melting point Salt form Thermal stability

Purity Specification: Hydrobromide Salt vs. Hydrochloride Salt and Shorter-Chain Analog

N-Fmoc-1,3-propanediamine hydrobromide is commercially available with a purity specification of ≥96.0% (AT, acidimetric titration) [1]. The hydrochloride salt (CAS 210767-37-6) is offered at ≥95% purity by some suppliers, but higher-grade material reaches 98–100% (assay by titration) . The shorter-chain analog N-Fmoc-ethylenediamine hydrobromide (CAS 352351-55-4) carries a higher purity specification of ≥98.0% (AT) .

Purity Analytical specification Quality control

Molecular Weight and Spacer Length: Impact on Conjugate Properties

N-Fmoc-1,3-propanediamine hydrobromide has a molecular weight of 377.28 g/mol (free base: 296.36 g/mol) and a three-carbon spacer . In comparison, N-Fmoc-ethylenediamine hydrobromide (two-carbon spacer) weighs 363.25 g/mol, while N-Fmoc-1,4-butanediamine hydrobromide (four-carbon spacer) weighs approximately 391.34 g/mol [1]. The three-carbon linker provides an intermediate degree of conformational flexibility and distance between functional groups, which can influence the physicochemical properties of peptide conjugates and peptidomimetics .

Spacer length Molecular weight Conformational flexibility

Storage and Handling: Hydrobromide Salt vs. Boc-Protected Analog

N-Fmoc-1,3-propanediamine hydrobromide is recommended for storage at 2–8 °C and is shipped on wet ice . In contrast, N-Boc-1,3-propanediamine (CAS 75178-96-0) is often stored under argon at –20 °C due to its higher sensitivity to moisture and CO2 [1]. The hydrobromide salt's solid-state stability at refrigeration temperatures simplifies inventory management and reduces the need for inert atmosphere handling.

Storage stability Handling Salt form

Optimal Application Scenarios for N-Fmoc-1,3-Propanediamine Hydrobromide Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring a Stable, Weighable Mono-Protected Diamine Building Block

N-Fmoc-1,3-propanediamine hydrobromide is ideally suited for automated SPPS workflows where a solid, high-melting (121 °C) building block ensures accurate weighing and minimal degradation during extended runs . The hydrobromide salt form provides enhanced storage stability at 2–8 °C without requiring inert atmosphere handling, reducing operational overhead compared to more sensitive Boc-protected alternatives .

Synthesis of Peptide Conjugates Requiring a Three-Carbon Flexible Spacer

The three-carbon spacer in N-Fmoc-1,3-propanediamine hydrobromide offers an optimal balance between rigidity and conformational freedom for attaching fluorophores, biotin, or cytotoxic payloads to peptides . Compared to the shorter ethylenediamine spacer (two carbons), the additional methylene unit can reduce steric hindrance in subsequent coupling steps while maintaining a compact overall conjugate size .

Preparation of Amine-Functionalized Resins or Surfaces for Fmoc-SPPS

This compound can be used to introduce a primary amine handle onto solid supports or surfaces after neutralization of the hydrobromide salt . The defined purity of ≥96.0% (AT) ensures reproducible loading densities, minimizing variability in resin substitution levels that could otherwise compromise peptide yield and purity [1].

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